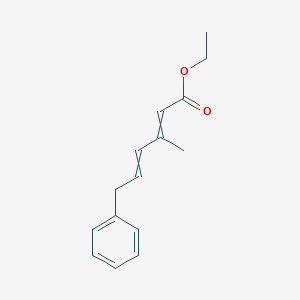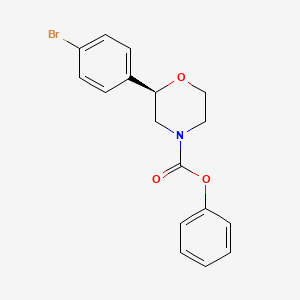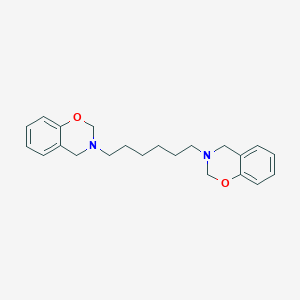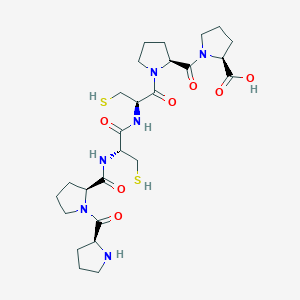![molecular formula C18H20FN3S B14200205 Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]- CAS No. 832099-18-0](/img/structure/B14200205.png)
Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]- is a compound that belongs to the class of thiourea derivatives Thiourea compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of amines with isothiocyanates or thiocarbamoyl chlorides. For the specific compound Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-, a common synthetic route involves the reaction of 3-fluoro-4-(4-phenyl-1-piperidinyl)aniline with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and solvent choice. Continuous flow reactors and automated synthesis systems are sometimes employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form corresponding sulfonyl compounds.
Reduction: Reduction reactions can convert thiourea derivatives to thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea derivatives typically yields sulfonyl compounds, while reduction can produce thiols or amines .
科学的研究の応用
Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Materials Science: Thiourea derivatives are explored for their use in the synthesis of advanced materials, including polymers and nanomaterials.
作用機序
The mechanism of action of Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein conformation. The exact pathways and targets depend on the specific biological context and application .
類似化合物との比較
Similar Compounds
- Thiourea, [3-chloro-4-(4-phenyl-1-piperidinyl)phenyl]-
- Thiourea, [3-fluoro-4-chlorophenyl]-
- Thiourea, [4-(oxazol-5-yl)phenyl]-
Uniqueness
Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]- is unique due to the presence of the 3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its efficacy in various applications compared to other thiourea derivatives .
特性
CAS番号 |
832099-18-0 |
|---|---|
分子式 |
C18H20FN3S |
分子量 |
329.4 g/mol |
IUPAC名 |
[3-fluoro-4-(4-phenylpiperidin-1-yl)phenyl]thiourea |
InChI |
InChI=1S/C18H20FN3S/c19-16-12-15(21-18(20)23)6-7-17(16)22-10-8-14(9-11-22)13-4-2-1-3-5-13/h1-7,12,14H,8-11H2,(H3,20,21,23) |
InChIキー |
LXSWDBAGQAKOJV-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=C(C=C(C=C3)NC(=S)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, 4-methoxy-N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-](/img/structure/B14200129.png)
![2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid](/img/structure/B14200132.png)



![N-[4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide](/img/structure/B14200181.png)

![2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one](/img/structure/B14200200.png)

![4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14200224.png)
![Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate](/img/structure/B14200225.png)
![2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14200231.png)


